

4-(tert-Butyl)-3-iodobenzoic acid CAS number and structure

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Compound of Interest

Compound Name: 4-(tert-Butyl)-3-iodobenzoic acid

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An In-depth Technical Guide to **4-(tert-Butyl)-3-iodobenzoic acid**: A Key Intermediate in Medicinal Chemistry

Core Chemical Identity and Physicochemical Properties

4-(tert-Butyl)-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bulky tert-butyl group at the C4 position (para to the carboxyl group) and an iodine atom at the C3 position (meta to the carboxyl group). This specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

CAS Number: 91131-72-5[1]

Molecular Formula: C₁₁H₁₃IO₂[1]

Molecular Weight: 304.12 g/mol [1]

IUPAC Name: **4-(tert-butyl)-3-iodobenzoic acid**

Chemical Structure

The unique arrangement of the functional groups is pivotal to the molecule's utility. The carboxylic acid provides a handle for amide bond formation, the iodine atom is an excellent

leaving group for cross-coupling reactions, and the tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

Caption: Structure of **4-(tert-Butyl)-3-iodobenzoic acid**.

Physicochemical Data

While specific experimental data for **4-(tert-butyl)-3-iodobenzoic acid** is not extensively published, its properties can be contextualized by comparing it with its precursors and structural isomers. The introduction of the bulky tert-butyl group is expected to decrease the melting point compared to 4-iodobenzoic acid by disrupting crystal lattice packing and to increase solubility in non-polar organic solvents.[2]

Property	4-(tert-Butyl)-3-iodobenzoic acid	4-tert-Butylbenzoic Acid[3]	3-Iodobenzoic Acid[4][5]	4-Iodobenzoic Acid[4]
CAS Number	91131-75-2	98-73-7	618-51-9	619-58-9
Molecular Formula	C ₁₁ H ₁₃ IO ₂	C ₁₁ H ₁₄ O ₂	C ₇ H ₅ IO ₂	C ₇ H ₅ IO ₂
Molecular Weight	304.12 g/mol	178.23 g/mol	248.02 g/mol	248.02 g/mol
Melting Point	Data not available	165-168 °C	185-187 °C	270-273 °C
Appearance	White to off-white solid (expected)	White crystalline solid	White solid	White solid

Synthesis Protocol: Electrophilic Iodination of 4-(tert-Butyl)benzoic Acid

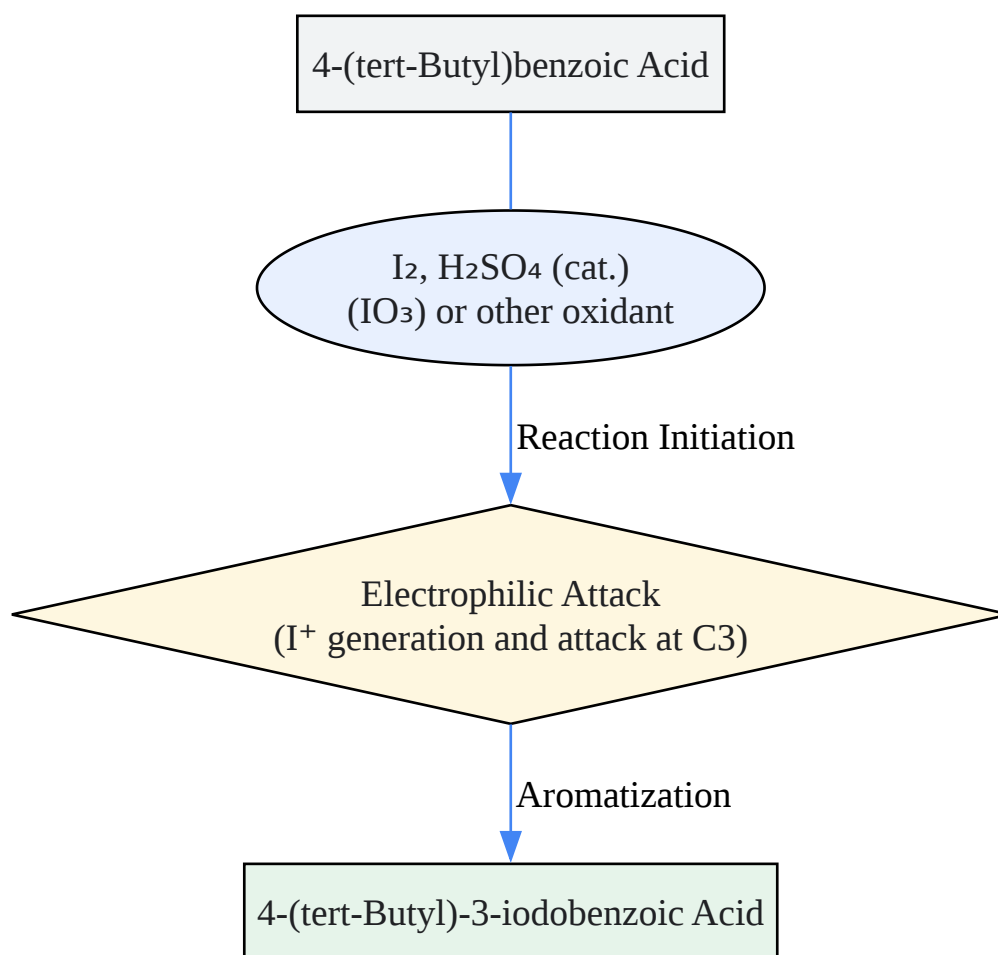
The most logical and efficient synthesis of **4-(tert-butyl)-3-iodobenzoic acid** is via a regioselective electrophilic aromatic substitution reaction, specifically the iodination of the readily available starting material, 4-(tert-butyl)benzoic acid.

Rationale and Mechanistic Insight

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

- The carboxylic acid group (-COOH) is a deactivating, meta-directing group.
- The tert-butyl group (-C(CH₃)₃) is an activating, ortho, para-directing group.

Since the C4 position is already occupied by the tert-butyl group, its activating effect directs incoming electrophiles to the C2 and C6 positions (ortho). The deactivating carboxylic acid group directs to the C3 and C5 positions (meta). The position ortho to the bulky tert-butyl group (C3 and C5) is sterically hindered. The electronic effect of the carboxyl group strongly favors substitution at the C3 and C5 positions. The combination of these factors results in the iodine atom being directed predominantly to the C3 position, which is meta to the carboxyl group and ortho to the tert-butyl group.



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Caption: Synthesis workflow for **4-(tert-Butyl)-3-iodobenzoic acid**.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

- 4-(tert-Butyl)benzoic acid (1.0 eq)
- Iodine (I₂) (1.1 eq)
- Potassium iodate (KIO₃) or another suitable oxidizing agent
- Glacial acetic acid (solvent)
- Sulfuric acid (catalyst)
- Sodium thiosulfate solution (for quenching)
- Ethyl acetate (for extraction)
- Brine

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(tert-butyl)benzoic acid (1.0 eq) and glacial acetic acid. Stir until the solid is fully dissolved.
- **Addition of Reagents:** Add iodine (1.1 eq) and potassium iodate to the solution. Slowly add a catalytic amount of concentrated sulfuric acid.
- **Reaction Execution:** Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4-(tert-butyl)-3-iodobenzoic acid**.

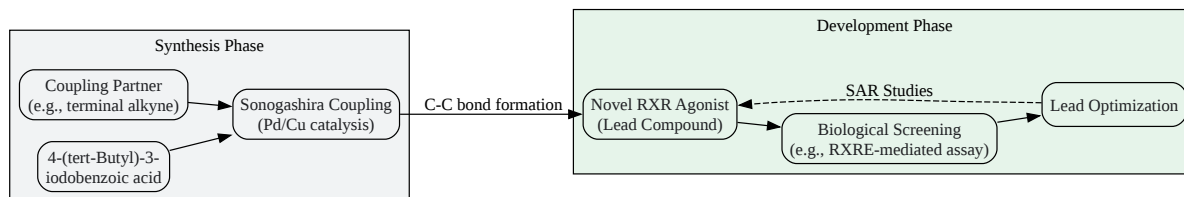
Applications in Drug Discovery and Development

The strategic placement of the iodo and tert-butyl groups makes this compound a highly valuable intermediate, particularly in the synthesis of Retinoid-X-Receptor (RXR) agonists and novel anticancer agents.^[2]

Intermediate for Retinoid-X-Receptor (RXR) Agonists

RXR is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.^[6] RXR agonists, also known as rexinoids, are a class of drugs with applications in oncology and metabolic diseases.^{[6][7]} The FDA-approved drug Bexarotene is a prominent example.^[6]

4-(tert-Butyl)-3-iodobenzoic acid serves as a key building block for novel rexinoids.^[2] The iodine atom is a versatile handle for introducing the rest of the pharmacophore through metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings.^[2] The tert-butylbenzoic acid moiety often serves as the "hydrophobic anchor" that binds within the ligand-binding pocket of the RXR.



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Caption: Use of the title compound in a drug discovery workflow.

Scaffold for Anticancer Agents

Substituted benzoic acid derivatives are common structural motifs in a wide range of anticancer agents.[8][9] They can be designed to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.[2] Studies have shown that compounds structurally similar to **4-(tert-butyl)-3-iodobenzoic acid** exhibit cytotoxic effects on human tumor cell lines.[2] The unique combination of a carboxylic acid, a lipophilic group, and a reactive iodine atom allows for extensive structural modifications to optimize potency and selectivity against specific cancer targets.[2][10]

Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for **4-(tert-butyl)-3-iodobenzoic acid**, handling precautions should be based on the known hazards of its structural analogs, such as 4-tert-butylbenzoic acid and other iodinated aromatic compounds.

- **Hazard Classification:** Based on analogs, this compound should be treated as harmful if swallowed and a cause of skin and serious eye irritation.[11][12][13] It may also cause respiratory irritation.[13]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be

performed in a well-ventilated area or a chemical fume hood.[14]

- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water.[11][13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]
 - Inhalation: Move the person to fresh air.[11][13]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and bases.[14]

Conclusion

4-(tert-Butyl)-3-iodobenzoic acid is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly in the regioselective introduction of an iodine atom that serves as a crucial handle for further molecular elaboration. This makes it an indispensable tool for researchers and drug development professionals aiming to synthesize novel RXR agonists and anticancer therapeutics. The synthesis protocol outlined herein provides a reliable and scalable method for its preparation, enabling further exploration of its utility in creating next-generation pharmaceuticals.

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